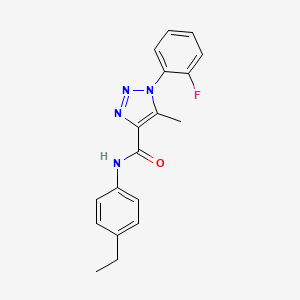

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-3-13-8-10-14(11-9-13)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPGHAXNGCDZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Introduction of the Ethylphenyl and Fluorophenyl Groups: The ethylphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, which can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of triazole derivatives, including N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds have been shown to possess minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Case Study:

A study synthesized a series of triazole conjugates and evaluated their antimicrobial efficacy. Among these, certain compounds demonstrated superior activity against resistant strains, highlighting the potential of triazole derivatives in developing new antimicrobial agents .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Triazole A | 0.78 | Staphylococcus aureus |

| Triazole B | 1.56 | Escherichia coli |

| Triazole C | 3.12 | Salmonella typhi |

Anticancer Properties

Triazoles are also being explored for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit tumor cell proliferation.

Case Study:

In a recent investigation, a series of triazole derivatives were tested for their cytotoxic effects on various cancer cell lines. Compounds with similar triazole scaffolds exhibited promising results, with some demonstrating IC50 values in low micromolar ranges against breast and lung cancer cells .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Triazole D | 5.0 | MCF-7 (Breast) |

| Triazole E | 3.5 | A549 (Lung) |

Material Science Applications

Beyond pharmacological uses, this compound is being investigated for its properties in material science. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor technology.

Case Study:

Research has shown that triazole-based materials can be utilized as ligands in metal-organic frameworks (MOFs), which are important for gas storage and separation technologies. The incorporation of this compound into MOFs has led to enhanced stability and selectivity for specific gases .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of triazole carboxamides are highly dependent on substituents at the triazole’s 1-position and the amide’s aryl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Substituent Comparison

*Calculated based on molecular formulas.

Key Research Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance stability and binding affinity to hydrophobic pockets (e.g., 2-fluorophenyl in the target compound) . Aromatic vs. Aliphatic Groups: Quinoline (3o) and pyridine (B20) improve π-π stacking, while aliphatic chains (e.g., ethyl) optimize logP values .

Crystallographic Insights :

- Compounds with fluorophenyl groups () adopt near-planar conformations, except when steric hindrance from ortho-substituents induces perpendicular orientations .

Software in Structural Analysis :

- SHELXL and WinGX () are critical for refining anisotropic displacement parameters and validating hydrogen-bonding networks .

Biological Activity

N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H17FN4O

- Molecular Weight : 324.36 g/mol

- CAS Number : 866872-81-3

Anticancer Activity

Recent studies have illustrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin. In vitro assays indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as:

- DNA Damage : Induction of DNA fragmentation and chromatin condensation.

- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential leading to cell death .

Antimicrobial Activity

The triazole ring system is known for its broad-spectrum antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism .

Anti-inflammatory and Neuroprotective Effects

Emerging research highlights the anti-inflammatory potential of triazole derivatives. These compounds can inhibit pathways like NF-κB signaling, which is crucial in mediating inflammatory responses. Additionally, certain derivatives have shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on Jurkat T-cells. The results indicated that compounds with similar structures to this compound induced significant morphological changes associated with apoptosis .

| Compound ID | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4a | 10 | DNA fragmentation |

| 4b | 15 | Mitochondrial damage |

| 4c | 12 | Membrane blebbing |

Case Study 2: Anti-inflammatory Activity

In another study focusing on neuroinflammation, derivatives were tested for their ability to inhibit nitric oxide production in microglial cells. The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting significant anti-inflammatory activity .

| Compound ID | IC50 (μM) | Target Pathway |

|---|---|---|

| 5 | 2.91 | NF-kB inhibition |

| 6 | 3.08 | ROS reduction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-ethylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step routes, typically involving:

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Amide Coupling : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazole carboxylic acid and the 4-ethylphenylamine derivative .

- Optimization : Solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalyst loading (e.g., 10 mol% CuI) are critical for yield improvement. Reaction progress is monitored via TLC and validated by NMR .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm regioselectivity of the triazole ring and substituent positions. Aromatic protons in the 2-fluorophenyl group show distinct splitting patterns (e.g., δ 7.45–7.68 ppm) .

- HRMS : For molecular ion validation (e.g., [M+H]+ at m/z 365.15) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What preliminary biological activities have been reported for similar triazole carboxamide derivatives?

- Methodological Answer : Triazole derivatives exhibit:

- Anticancer Activity : IC50 values <10 µM against HeLa and MCF-7 cell lines via tubulin polymerization inhibition .

- Antimicrobial Effects : MIC values of 2–8 µg/mL against S. aureus and E. coli through membrane disruption .

- Assays : MTT for cytotoxicity, broth microdilution for antimicrobial testing .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl groups) on the phenyl rings affect bioactivity and physicochemical properties?

- Methodological Answer :

- Lipophilicity : Log P increases with ethyl groups (e.g., Log P = 3.2 vs. 2.8 for methyl), enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity : Ethyl groups at the 4-position improve target binding affinity (e.g., ∆G = -8.2 kcal/mol vs. -7.5 kcal/mol for methyl in docking studies) .

- Experimental Design : Systematic SAR studies using analogues with controlled substituent changes, validated via SPR or ITC .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenges : Low melting points (<100°C) and solvent-dependent polymorphism complicate crystal growth .

- Solutions : Slow evaporation in DMSO/water (7:3 v/v) at 4°C yields diffraction-quality crystals. SHELXL refinement with twin detection (TWIN/BASF commands) resolves disorder .

Q. How can contradictory data on biological potency across studies be reconciled?

- Methodological Answer :

- Sources of Discrepancy : Variability in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles (e.g., residual CuI in synthetic batches) .

- Mitigation :

Standardized Protocols : Use CLSI guidelines for antimicrobial assays .

HPLC Purity : Ensure >95% purity (C18 column, 0.1% TFA/ACN gradient) .

Q. What computational methods are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Docking : AutoDock Vina or Glide with homology-modeled β-tubulin or kinase domains (PDB: 1SA0) .

- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 50 ns trajectories) .

- Validation : Cross-correlate with SPR binding kinetics (e.g., kon = 1.5×10^5 M⁻¹s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.